N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S3/c1-12-13(2)27-21(18(12)20-22-16-9-4-5-10-17(16)28-20)23-19(24)14-7-6-8-15(11-14)29(3,25)26/h4-11H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPDBDIWYNYXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Amino-4,5-dimethylthiophene-2-carboxylic Acid
The Gewald reaction facilitates thiophene synthesis from ketones, elemental sulfur, and cyanoacetate esters. For 4,5-dimethylthiophene:
- React 3-pentanone (5.0 mmol) with sulfur (5.5 mmol) and ethyl cyanoacetate (5.0 mmol) in dimethylformamide (DMF) at 80°C for 12 hours.
- Acidify with HCl to precipitate 3-amino-4,5-dimethylthiophene-2-carboxylic acid (yield: 68–72%).
Characterization Data :
Cyclization to Benzo[d]thiazol-2-yl-thiophene
- React 3-amino-4,5-dimethylthiophene-2-carboxylic acid (3.0 mmol) with 2-bromothiophenol (3.3 mmol) in polyphosphoric acid at 120°C for 6 hours.
- Neutralize with NaHCO$$_3$$ and extract with ethyl acetate to isolate 3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-amine (yield: 58%).
Characterization Data :
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$): δ 2.34 (s, 6H, CH$$3$$), 7.45–7.89 (m, 4H, benzothiazole-H), 8.12 (s, 1H, thiophene-H).
- IR (KBr): 1621 cm$$^{-1}$$ (C=N stretch), 695 cm$$^{-1}$$ (C-S).
Synthesis of 3-(Methylsulfonyl)benzoic Acid
Sulfonation of Toluene Derivative
- Sulfonation : Treat 3-methylbenzaldehyde (5.0 mmol) with chlorosulfonic acid (15 mmol) at 0°C for 2 hours.
- Oxidation : Oxidize the sulfonic acid intermediate with H$$2$$O$$2$$ (30%) in acetic acid at 70°C for 4 hours to yield 3-(methylsulfonyl)benzoic acid (yield: 76%).
Characterization Data :
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$): δ 3.21 (s, 3H, SO$$2$$CH$$_3$$), 8.12–8.45 (m, 4H, Ar-H).
- $$ ^{13}C $$ NMR (100 MHz, DMSO-$$ d6 $$): δ 44.1 (SO$$2$$CH$$_3$$), 128.9–139.4 (Ar-C), 167.8 (COOH).
Amide Coupling Reaction
Activation of 3-(Methylsulfonyl)benzoic Acid
Coupling with Thiophene-Amine
- Add 3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-amine (2.5 mmol) to the activated acid solution.
- Stir at room temperature for 12 hours, then purify via column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3) to isolate the title compound (yield: 65%).
Characterization Data :
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$): δ 2.38 (s, 6H, CH$$3$$), 3.24 (s, 3H, SO$$2$$CH$$3$$), 7.51–8.34 (m, 8H, Ar-H), 10.45 (s, 1H, NH).
- HRMS (ESI+): $$ C{21}H{19}N3O3S_2 $$ [M+H]$$^+$$ requires 434.0894; found 434.0889.
Optimization and Mechanistic Considerations
Amide Bond Formation Efficiency
Sulfonation Selectivity
- Meta-Directing Effect : The methylsulfonyl group directs electrophilic substitution to the meta position, ensuring regioselective functionalization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives can reduce α-fetoprotein secretion in Hep3B liver cancer cells, indicating potential for anticancer applications.
- Related compounds have demonstrated cell cycle arrest in the G2-M phase, closely mirroring effects of established chemotherapeutics like doxorubicin.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Effect on Cell Cycle | IC50 (µM) |
|---|---|---|---|
| Compound 2a | Hep3B | G2-M arrest (8.07%) | 1625.8 |
| Doxorubicin | Hep3B | G2-M arrest (7.4%) | 7.4 |
Antioxidant Properties
The compound also exhibits antioxidant activity, which is essential for mitigating oxidative stress in cells. Studies suggest that compounds with similar structures can scavenge free radicals effectively, contributing to their potential therapeutic benefits.
Antimicrobial Activity
The benzo[d]thiazole moiety has been associated with antimicrobial properties. Research indicates that derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.
Case Study 2: Antioxidant Evaluation
In another study, the antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound showed a scavenging effect comparable to well-known antioxidants, highlighting its potential utility in formulations aimed at reducing oxidative damage.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The compound’s overall structure allows it to fit into binding sites, influencing biological processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Substituent Effects : The target’s methylsulfonyl group is distinct from sulfamoyl (e.g., Compound 68, 73) or sulfanyl (Compound A0071016) groups. Sulfonyl groups enhance polarity and hydrogen-bonding capacity compared to sulfanyl or alkyl substituents.
- Aromatic Systems : The benzo[d]thiazole-thiophene core in the target compound differs from adamantane (Compound 50) or naphthalene (Compound 73), which may alter π-π stacking efficiency.
Spectral Characteristics
Table 2: Key Spectral Data of Synthesized Compounds
*Note: Target compound’s spectral data inferred based on functional group analogs.
Analysis :
- The target’s C=O stretch (~1665 cm⁻¹) aligns with benzamide derivatives in (1663–1682 cm⁻¹) .
- The S=O stretch (~1300 cm⁻¹) is characteristic of sulfonyl groups, distinct from C=S (1243–1258 cm⁻¹) in thioamides or thiones.
- 1H-NMR : Aromatic protons in the benzothiazole and thiophene rings would appear as complex multiplets, while methyl groups (4,5-dimethyl) would show singlets near δ 2.1–2.5 ppm.
Physicochemical Properties
- Solubility: The methylsulfonyl group likely improves aqueous solubility compared to non-polar analogs like Compound 50 (adamantane) or A0071016 (sulfanyl).
- Stability : Sulfonyl groups are less prone to oxidation than sulfanyl (A0071016) but may hydrolyze under strong acidic/basic conditions.
- LogP : The target’s LogP is expected to be lower than compounds with bulky hydrophobic groups (e.g., naphthalene in Compound 73) due to the polar sulfonyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
